Cas no 2166685-74-9 (2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine)

2-(7-Chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a chloro-nitro-substituted indazole core linked to an ethylamine moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and nitro groups enhances electrophilic substitution potential, while the amine functionality allows for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic transformations. The compound’s stability under standard conditions and high purity make it suitable for research applications requiring precise molecular scaffolds. Its utility in medicinal chemistry is underscored by its role in developing bioactive molecules targeting specific enzymatic pathways.
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine structure
2166685-74-9 structure
商品名:2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
CAS番号:2166685-74-9
MF:C9H9ClN4O2
メガワット:240.64636015892
CID:6154652
PubChem ID:165848494

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
    • EN300-1275301
    • 2166685-74-9
    • インチ: 1S/C9H9ClN4O2/c10-8-4-7(14(15)16)3-6-5-12-13(2-1-11)9(6)8/h3-5H,1-2,11H2
    • InChIKey: KBEDBQQJJZSJLH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC2C=NN(CCN)C=21)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 240.0414032g/mol
  • どういたいしつりょう: 240.0414032g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1275301-0.25g
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
0.25g
$1249.0 2023-05-27
Enamine
EN300-1275301-2.5g
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
2.5g
$2660.0 2023-05-27
Enamine
EN300-1275301-10000mg
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
10000mg
$5837.0 2023-10-01
Enamine
EN300-1275301-100mg
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
100mg
$1195.0 2023-10-01
Enamine
EN300-1275301-50mg
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
50mg
$1140.0 2023-10-01
Enamine
EN300-1275301-5000mg
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
5000mg
$3935.0 2023-10-01
Enamine
EN300-1275301-0.1g
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
0.1g
$1195.0 2023-05-27
Enamine
EN300-1275301-0.05g
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
0.05g
$1140.0 2023-05-27
Enamine
EN300-1275301-5.0g
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
5g
$3935.0 2023-05-27
Enamine
EN300-1275301-250mg
2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine
2166685-74-9
250mg
$1249.0 2023-10-01

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine 関連文献

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amineに関する追加情報

Introduction to 2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine (CAS No. 2166685-74-9)

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine, identified by the chemical identifier CAS No. 2166685-74-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in academic and industrial settings.

The molecular structure of 2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine features a central indazole core, which is a fused bicyclic system consisting of a benzene ring and a pyrrole ring. The presence of both chloro and nitro substituents on the indazole ring enhances its reactivity, making it a versatile scaffold for further functionalization. The ethanamino group at the terminal position introduces an amine functionality, which can participate in various chemical reactions, including condensation, alkylation, and coupling reactions.

In recent years, there has been growing interest in indazole derivatives due to their demonstrated pharmacological properties. These compounds have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The specific arrangement of substituents on the indazole ring can significantly influence the biological activity of the molecule. For instance, the electron-withdrawing nature of the nitro group can modulate the electronic properties of the ring, affecting its interaction with biological targets.

2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine has been explored in several preclinical studies as a potential lead compound for drug development. Its structural features make it an attractive candidate for further optimization to enhance its pharmacokinetic properties and target specificity. Researchers have been particularly interested in its ability to interact with enzymes and receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, most notably cancer. By inhibiting specific kinases, 2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine could potentially disrupt abnormal signaling cascades that drive tumorigenesis and other pathological processes.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(7-chloro-5-nitro-1H-indazol-1-yl)ethan-1-amine for their binding affinity to target proteins. Molecular docking studies have been instrumental in predicting how this compound might interact with different kinases, providing insights into its mechanism of action. These studies have helped researchers identify key residues on the target proteins that are critical for binding, allowing for targeted modifications to improve potency and selectivity.

The synthesis of 2-(7-chloro-5-nitro-1H-indazol-1-y]ethanam ine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chlorination and nitration steps are particularly sensitive and must be carried out under controlled conditions to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, reducing costs and improving scalability for further research and development.

In addition to its potential as an anticancer agent, 2-(7-chloro -5-nitro-lH-indazol-l -yl)ethanam ine has shown promise in other therapeutic areas. Its ability to modulate inflammatory pathways has led to investigations into its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes, making this compound a valuable candidate for further exploration.

The development of novel pharmaceuticals often involves a collaborative effort between chemists, biologists, and clinicians. 2-(7-chloro -5-nitro-l H -indazol-l -yl)ethanam ine serves as an excellent example of how interdisciplinary research can lead to significant breakthroughs. By combining synthetic chemistry expertise with biological evaluation techniques, researchers can rapidly identify promising candidates for further development.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug discovery. Compounds like 2-(7-chloro -5-nitro-l H -indazol-l -yl)ethanam ine represent the cutting edge of pharmaceutical innovation. Their unique structural features and potential biological activities make them invaluable tools for researchers striving to develop new treatments for complex diseases.

In conclusion,2-(7-chloro -5-nitro-l H -indazol-l -yl)ethanam ine (CAS No. 2166685 -74 -9) is a fascinating compound with significant potential in pharmaceutical research. Its structural complexity and diverse biological activities make it a compelling candidate for further investigation. As research progresses,this compound is likely to play an increasingly important role in the development of novel therapeutics that address unmet medical needs.

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